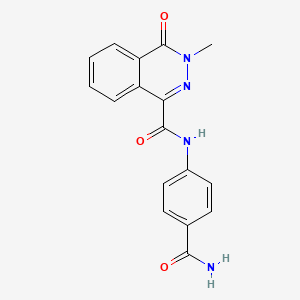![molecular formula C25H22ClN5O3S B12160938 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B12160938.png)
2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[4-(4-クロロフェニル)-5-(4-メトキシフェニル)-1,2,4-トリアゾール-3-イル]スルファニル]-N-[(Z)-1-(2-ヒドロキシフェニル)エチリデンアミノ]アセトアミドは、トリアゾール環、クロロフェニル基、メトキシフェニル基、およびヒドロキシフェニル基を特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
2-[[4-(4-クロロフェニル)-5-(4-メトキシフェニル)-1,2,4-トリアゾール-3-イル]スルファニル]-N-[(Z)-1-(2-ヒドロキシフェニル)エチリデンアミノ]アセトアミドの合成は、通常、複数のステップが含まれます。
トリアゾール環の形成: トリアゾール環は、ヒドラジン誘導体と適切なアルデヒドまたはケトンを酸性または塩基性条件下で環化反応させることで合成できます。
クロロフェニル基とメトキシフェニル基の導入: これらの基は、クロロフェニルおよびメトキシフェニルハライドを使用して求核置換反応を介して導入できます。
スルファニル結合の形成: スルファニル結合は、トリアゾール誘導体をチオール化合物と反応させることで形成されます。
シッフ塩基の形成: 最後のステップは、トリアゾール-スルファニル中間体を2-ヒドロキシアセトフェノンと縮合させてシッフ塩基を形成することです。
工業生産方法
この化合物の工業生産は、収量と純度を最大化し、コストと環境への影響を最小限に抑えるために、上記の合成経路を最適化することが必要になる可能性があります。これには、連続フロー反応器、高度な精製技術、グリーンケミストリーの原則の使用が含まれる可能性があります。
化学反応の分析
反応の種類
酸化: この化合物は、特にスルファニル基で酸化反応を起こし、スルホキシドまたはスルホンを生成します。
還元: 還元反応は、シッフ塩基を標的にし、対応するアミンとアルデヒドに変換することができます。
置換: 芳香環は、ニトロ化またはハロゲン化などの求電子置換反応を起こすことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素、m-クロロ過安息香酸(m-CPBA)、過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウム(NaBH4)または水素化アルミニウムリチウム(LiAlH4)などの還元剤が一般的に使用されます。
置換: 求電子置換反応では、ニトロ化に硝酸、臭素化に臭素などの試薬が使用されることが多いです。
主要な生成物
酸化: スルホキシドまたはスルホン。
還元: 対応するアミンとアルデヒド。
置換: 芳香環のニトロまたはハロゲン化誘導体。
科学研究の応用
化学
化学において、この化合物はより複雑な分子の合成のためのビルディングブロックとして使用できます。そのユニークな構造により、さまざまな機能化が可能になり、有機合成において汎用性の高い中間体となります。
生物学
生物学的研究では、この化合物は、医薬品候補としての可能性について調査されています。
医学
医薬的に、トリアゾール環を含む化合物は、抗真菌剤、抗菌剤、抗がん剤としての特性で知られています。この化合物は、同様の治療用途で検討することができます。
工業
工業において、この化合物は、そのユニークな化学構造により、ポリマーやコーティングなどの特定の特性を持つ新しい材料の開発に使用できます。
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a pharmaceutical agent
Medicine
Medicinally, compounds containing triazole rings are known for their antifungal, antibacterial, and anticancer properties. This compound could be explored for similar therapeutic applications.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
作用機序
2-[[4-(4-クロロフェニル)-5-(4-メトキシフェニル)-1,2,4-トリアゾール-3-イル]スルファニル]-N-[(Z)-1-(2-ヒドロキシフェニル)エチリデンアミノ]アセトアミドの作用機序は、その特定の用途によって異なります。生物学的状況では、酵素または受容体と相互作用し、その活性を阻害または調節する可能性があります。トリアゾール環は、金属イオンに結合したり、水素結合を形成したりすることで、化合物の生物活性に影響を与える可能性があります。
類似化合物の比較
類似化合物
- 2-(4-クロロフェニル)アセトアミド
- {2-[(4-クロロフェニル)スルファニル]フェニル}酢酸
- (4-ヒドロキシフェニル)(4-フェノキシフェニル)メタノン
ユニークさ
類似化合物と比較して、2-[[4-(4-クロロフェニル)-5-(4-メトキシフェニル)-1,2,4-トリアゾール-3-イル]スルファニル]-N-[(Z)-1-(2-ヒドロキシフェニル)エチリデンアミノ]アセトアミドは、トリアゾール環とシッフ塩基結合の存在によって際立っています。これらの特徴は、化学修飾と潜在的な生物活性のための追加の部位を提供し、さらなる研究開発のための貴重な化合物となります。
類似化合物との比較
Similar Compounds
- 2-(4-Chlorophenyl)acetamide
- {2-[(4-Chlorophenyl)sulfanyl]phenyl}acetic acid
- (4-Hydroxyphenyl)(4-phenoxyphenyl)methanone
Uniqueness
Compared to similar compounds, 2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]acetamide stands out due to the presence of the triazole ring and the Schiff base linkage. These features provide additional sites for chemical modification and potential biological activity, making it a valuable compound for further research and development.
特性
分子式 |
C25H22ClN5O3S |
|---|---|
分子量 |
508.0 g/mol |
IUPAC名 |
2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C25H22ClN5O3S/c1-16(21-5-3-4-6-22(21)32)27-28-23(33)15-35-25-30-29-24(17-7-13-20(34-2)14-8-17)31(25)19-11-9-18(26)10-12-19/h3-14,32H,15H2,1-2H3,(H,28,33)/b27-16+ |
InChIキー |
WOMRYPIISFXZGW-JVWAILMASA-N |
異性体SMILES |
C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC)/C4=CC=CC=C4O |
正規SMILES |
CC(=NNC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC)C4=CC=CC=C4O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1,3-benzodioxol-5-yl)-2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B12160857.png)


![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]propanamide](/img/structure/B12160885.png)
![3-(4-Methylphenyl)-1-[2-(4-methylpiperidin-1-yl)propyl]urea](/img/structure/B12160886.png)

![N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B12160901.png)
![2-[[4-(4-ethoxyphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(4-fluorophenyl)ethylideneamino]acetamide](/img/structure/B12160905.png)
![N-(4-chlorophenyl)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide](/img/structure/B12160909.png)
![(1-methyl-1H-indol-3-yl)[8-(trifluoromethoxy)-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl]methanone](/img/structure/B12160921.png)

![2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12160928.png)
![N'~1~-[(3E)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~5~-[(3Z)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide](/img/structure/B12160931.png)

